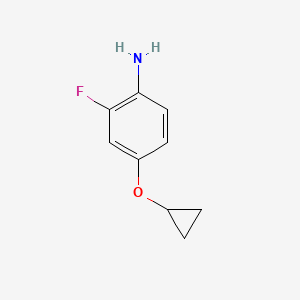

4-Cyclopropoxy-2-fluoroaniline

説明

Contextualization of Fluorinated Anilines as Key Synthetic Intermediates

Fluorinated anilines are a class of organic compounds that have garnered substantial attention as pivotal intermediates in the synthesis of a wide array of functional molecules, particularly in the pharmaceutical and agrochemical sectors. cas.cnavantorsciences.com The introduction of a fluorine atom onto the aniline (B41778) ring imparts a range of desirable physicochemical properties. Due to fluorine's high electronegativity, it can significantly alter the basicity (pKa) of the amino group, which is a critical parameter for modulating the binding of a drug candidate to its biological target. researcher.life

Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a molecule by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. researcher.life This increased stability often leads to improved pharmacokinetic profiles, such as a longer half-life in the body. The presence of fluorine can also influence molecular conformation and membrane permeability, further highlighting the versatility of fluorinated anilines as building blocks. rsc.org Their synthesis is achieved through various established methods, including the reduction of fluorinated nitroaromatics and halogen-exchange (Halex) reactions. cas.cn Consequently, these compounds are frequently employed in the creation of complex molecules, including dyes, advanced materials, and a multitude of bioactive agents. avantorsciences.comnih.gov

Significance of the Cyclopropyl (B3062369) Ether Moiety in Chemical Design and Stereoelectronic Effects

The cyclopropyl group is the most prevalent small ring system in medicinal chemistry, valued for its unique structural and electronic characteristics. nih.gov When incorporated as an ether linkage to an aromatic ring (a cyclopropoxy group), it serves as a rigid, metabolically robust bioisostere for more flexible and metabolically labile groups, such as the isopropoxy moiety. acs.org This substitution can lead to enhanced biological potency, improved metabolic stability, and optimized solubility and lipophilicity. nih.govcdnsciencepub.com

The synthesis of aryl cyclopropyl ethers can be challenging but is often accomplished through copper-catalyzed Ullmann-type condensations or multi-step sequences involving alkenylation of phenols followed by cyclopropanation. acs.orgwikipedia.org Beyond its steric impact, the cyclopropyl ether group exerts significant stereoelectronic effects. The strained three-membered ring possesses C-C bonds with enhanced π-character, allowing for electronic conjugation with the adjacent aryl system. unl.pt Furthermore, hyperconjugative interactions between the oxygen lone pairs and the orbitals of the aromatic ring can influence the molecule's reactivity and preferred conformation, which are critical factors in rational drug design. basna.ir

Positioning of 4-Cyclopropoxy-2-fluoroaniline within Modern Synthetic Chemistry

This compound, also known by its IUPAC name 2-(cyclopropyloxy)-4-fluoroaniline, is a specialized chemical building block that strategically combines the beneficial features of its constituent parts. sigmaaldrich.com While extensive academic literature dedicated solely to this compound is nascent, its availability from chemical suppliers and the existence of closely related analogues underscore its role as a valuable intermediate in contemporary synthetic endeavors. sigmaaldrich.comsigmaaldrich.combldpharm.com

The molecule is positioned as a high-value scaffold for the construction of novel, complex derivatives in medicinal and materials chemistry. The fluoroaniline (B8554772) core provides a site for a variety of chemical transformations (e.g., amide bond formation, diazotization, N-arylation) while imparting the known benefits of fluorination. Simultaneously, the 4-cyclopropoxy group offers a tool to fine-tune steric and electronic properties, enhance metabolic stability, and constrain the conformation of resulting products. Its structure is particularly relevant for discovery programs targeting novel antibiotics, kinase inhibitors, and other therapeutic agents where such molecular features are often associated with improved performance.

Scope and Academic Objectives of Research on this compound

The primary academic and industrial objective for research involving this compound is to leverage its unique combination of functional groups to create new chemical entities with superior properties. The scope of this research encompasses several key areas:

Synthetic Methodology: The development of efficient, scalable, and cost-effective synthetic routes to produce high-purity this compound.

Library Synthesis: The utilization of the aniline functional group as a handle to generate diverse libraries of amides, ureas, sulfonamides, and other derivatives for high-throughput screening in drug and agrochemical discovery programs.

Structure-Activity Relationship (SAR) Studies: Systematic investigation into how the 2-fluoro and 4-cyclopropoxy substituents collectively influence the biological activity and physicochemical properties of a lead molecule, compared to analogues bearing different substitution patterns (e.g., methoxy (B1213986), isopropoxy, or chloro groups).

Exploration of Novel Bioactive Scaffolds: The incorporation of the this compound framework into novel heterocyclic systems and other complex molecular architectures to explore new areas of chemical space for therapeutic intervention.

In essence, this compound serves as a sophisticated starting material, enabling chemists to explore the synergistic effects of fluorination and a strained ether linkage in the pursuit of next-generation pharmaceuticals and functional materials.

Structure

3D Structure

特性

分子式 |

C9H10FNO |

|---|---|

分子量 |

167.18 g/mol |

IUPAC名 |

4-cyclopropyloxy-2-fluoroaniline |

InChI |

InChI=1S/C9H10FNO/c10-8-5-7(3-4-9(8)11)12-6-1-2-6/h3-6H,1-2,11H2 |

InChIキー |

IBQUDLHBHAPMLQ-UHFFFAOYSA-N |

正規SMILES |

C1CC1OC2=CC(=C(C=C2)N)F |

製品の起源 |

United States |

Synthetic Methodologies for 4 Cyclopropoxy 2 Fluoroaniline and Its Precursors

Strategic Retrosynthetic Analysis for 4-Cyclopropoxy-2-fluoroaniline

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. egrassbcollege.ac.inamazonaws.come3s-conferences.orgyoutube.comdeanfrancispress.com For this compound, the analysis begins by disconnecting the bonds to the functional groups.

A primary disconnection is the C-N bond of the aniline (B41778), which points to a nitroaromatic precursor, specifically 1-cyclopropoxy-3-fluoro-4-nitrobenzene. This is a common strategy as the reduction of a nitro group to an amine is a reliable and high-yielding transformation. amazonaws.com

The next logical disconnection involves the C-O ether linkage of the cyclopropoxy group. This suggests a precursor such as 4-fluoro-3-nitrophenol (B1340275) and a cyclopropylating agent. This approach isolates the introduction of the ether and the amino group into distinct synthetic steps.

Finally, the C-F bond can be considered. However, direct fluorination of an aniline or phenol (B47542) precursor can be challenging and may lack regioselectivity. rsc.org Therefore, a more common approach is to start with a pre-fluorinated building block, such as 3,4-difluoronitrobenzene. This allows for a more controlled and selective synthesis.

A plausible retrosynthetic pathway is as follows:

Target Molecule: this compound

Disconnect C-N bond (Amine synthesis): Precursor is 1-cyclopropoxy-3-fluoro-4-nitrobenzene.

Disconnect C-O bond (Ether synthesis): Precursors are 4-hydroxy-2-fluoro-1-nitrobenzene (or a related isomer) and a cyclopropyl (B3062369) halide or boronic acid.

Alternative starting material: A common starting point is 2,4-difluoronitrobenzene, where the fluorine at the 4-position is selectively substituted by a cyclopropoxy group, followed by reduction of the nitro group.

Advancements in Fluorination Strategies for Aromatic Systems Leading to this compound Precursorsmdpi.com

The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of precursors for this compound. While direct fluorination of aniline can be difficult, several advanced methods exist for the fluorination of aromatic systems. rsc.orgresearchgate.net

One classical method is the Balz-Schiemann reaction , which involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) to yield the aryl fluoride (B91410). nih.govcas.cn Another approach involves nucleophilic aromatic substitution (SNAr) on highly activated aromatic rings. For instance, the Halex process uses inexpensive fluoride sources like potassium fluoride to displace a halogen atom. nih.gov

More contemporary methods utilize transition-metal-catalyzed fluorination. Palladium-mediated reactions have been developed for the nucleophilic fluorination of aryl halides and pseudohalides. nih.gov Visible-light photoredox catalysis has also emerged as a powerful tool for the fluorination of arenes under mild conditions. mdpi.com

For the synthesis of precursors to this compound, a common strategy is to start with an already fluorinated compound like 2,4-difluoronitrobenzene. This avoids the often-problematic direct fluorination step on a more complex molecule.

Cyclopropylation Approaches for the Ether Linkage in 4-Cyclopropoxy-2-fluoroanilinenih.gov

The formation of the cyclopropyl ether linkage is a key step in the synthesis of this compound. Several methods can be employed for this transformation.

A widely used method is the Williamson ether synthesis , where a phenoxide is reacted with a cyclopropyl halide. This reaction is typically carried out in the presence of a base to deprotonate the phenol.

Another effective method is the Chan-Lam cyclopropylation , a copper-catalyzed cross-coupling reaction. scispace.comnih.govacs.orgthieme-connect.com This reaction utilizes a cyclopropylboronic acid or its trifluoroborate salt as the cyclopropyl source and couples it with a phenol. scispace.comnih.govacs.orgthieme-connect.com This method is known for its operational simplicity and tolerance of a wide range of functional groups. nih.gov

A two-step alkenylation-cyclopropanation sequence has also been reported for the synthesis of cyclopropyl aryl ethers. researchgate.net

The choice of method often depends on the specific substrate and the desired reaction conditions. For the synthesis of this compound precursors, the Chan-Lam coupling offers a robust and versatile option.

Reductive Transformations of Nitroaromatics in the Synthesis of 4-Cyclopropoxy-2-fluoroanilinenih.govresearchgate.netijtsrd.com

The reduction of a nitroaromatic compound is the final key step in the synthesis of this compound. This transformation is crucial for introducing the aniline functionality.

Catalytic hydrogenation is one of the most common and efficient methods for this reduction. nih.govmt.comacs.org This process typically involves reacting the nitroaromatic compound with hydrogen gas in the presence of a metal catalyst. mt.com Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. nih.gov The reaction is often carried out in a solvent such as methanol (B129727) or ethanol (B145695) at room temperature. chemicalbook.com

An alternative to using hydrogen gas is transfer hydrogenation , where a hydrogen donor like hydrazine (B178648) or formic acid is used in the presence of a catalyst.

Chemical reducing agents can also be employed. The Bechamp reduction , using iron in acidic media, is a classical method, though it generates significant waste. nih.gov Other reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or sodium dithionite (B78146) can also effect the reduction of nitroarenes to anilines.

Recent advancements have focused on developing more chemoselective and environmentally friendly catalytic systems. For instance, air- and moisture-stable manganese catalysts have been shown to be effective for the hydrogenation of nitroarenes under mild conditions. nih.gov

| Reductant | Catalyst/Conditions | Key Features |

| Hydrogen Gas | Pd/C, Pt/C, Raney Ni | High efficiency, clean reaction. nih.govchemicalbook.com |

| Hydrazine Hydrate | Fe-based catalysts | Avoids the use of high-pressure hydrogen gas. mdpi.com |

| Iron | Acidic medium (e.g., HCl) | Classic method, but produces significant iron waste. nih.gov |

| Sodium Dithionite | Aqueous or alcoholic solvent | Mild conditions, suitable for sensitive substrates. |

| Samarium Salts | Electrochemical reduction | Mild, chemoselective method. researchgate.net |

Alternative and Green Chemistry Routes for this compound Preparation

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes for anilines. acs.org This includes the use of greener solvents, catalysts, and reaction conditions.

One approach is the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. tandfonline.com Microwave irradiation has been utilized for the amination of aryl halides in aqueous solutions, eliminating the need for organic solvents and metal catalysts. tandfonline.com

The development of electrocatalytic methods also presents a promising green alternative for aniline production. chemistryworld.com An electrocatalytic method using samarium salts in methanol has been reported for the reduction of nitroaryl derivatives under mild and air-tolerant conditions. researchgate.net

For the acetylation step in some aniline syntheses, which is often used as a protecting group strategy, greener methods have been developed. For example, using a magnesium sulphate-glacial acetic acid system can replace the use of more hazardous reagents like acetic anhydride. ijtsrd.comijtsrd.com

Catalytic Systems and Reaction Condition Optimization in this compound Synthesisnih.govijtsrd.commt.com

The efficiency and selectivity of the synthesis of this compound are highly dependent on the catalytic systems and reaction conditions employed. Optimization of these parameters is crucial for achieving high yields and purity.

In the cyclopropylation step , particularly for the Chan-Lam coupling, the choice of copper catalyst, ligand, base, and solvent is critical. Copper(II) acetate (B1210297) in combination with a ligand like 1,10-phenanthroline (B135089) has been shown to be effective. nih.govthieme-connect.com The reaction is typically carried out in a mixed solvent system, such as toluene-water, at elevated temperatures. thieme-connect.com

For the reduction of the nitro group , the choice of catalyst and reaction conditions can influence the chemoselectivity, especially when other reducible functional groups are present. While Pd/C is a robust catalyst, its activity can sometimes lead to over-reduction. The use of specific promoters or supports, such as ceria (CeO₂), can enhance the catalyst's performance and selectivity. acs.org The shape of the support material has also been found to play a role in catalytic activity. acs.org

The optimization of reaction conditions, such as temperature, pressure, and reaction time, is essential for maximizing the yield and minimizing the formation of byproducts. mt.com For instance, in catalytic hydrogenation, controlling the temperature is important to prevent the accumulation of unstable intermediates that could lead to runaway reactions. mt.com

| Synthetic Step | Catalyst/Reagent | Typical Conditions | Optimization Considerations |

| Cyclopropylation (Chan-Lam) | Cu(OAc)₂, 1,10-phenanthroline | Toluene/H₂O, 70°C, O₂ atmosphere | Choice of ligand, base, and solvent system. nih.govthieme-connect.com |

| Nitro Reduction (Hydrogenation) | Pd/C, Pt/CeO₂ | H₂, Methanol, Room Temperature | Catalyst loading, support material, temperature, and pressure control. mt.comacs.orgchemicalbook.com |

| Nitro Reduction (Transfer Hydrogenation) | Fe-based catalysts, Hydrazine | Ethanol, Reflux | Choice of hydrogen donor and catalyst. |

Chemical Reactivity and Mechanistic Investigations of 4 Cyclopropoxy 2 Fluoroaniline

Reactivity Profiles of the Aniline (B41778) Nitrogen in 4-Cyclopropoxy-2-fluoroaniline

The nitrogen atom of the primary amine in this compound is a key site for various chemical reactions, including electrophilic transformations and condensation reactions.

Electrophilic Transformations at the Amino Group (e.g., Acylation, Alkylation, Diazotization)

The lone pair of electrons on the aniline nitrogen makes it nucleophilic and susceptible to attack by electrophiles. This reactivity is fundamental to several important synthetic transformations.

Acylation: The amino group of aniline derivatives readily undergoes acylation with reagents like acyl chlorides or anhydrides to form amides. google.comgoogleapis.com For instance, the reaction of 2-fluoroaniline (B146934) with methyl chloroformate in the presence of pyridine (B92270) yields the corresponding methyl carbamate. google.com This type of reaction is a common strategy for protecting the amino group or for introducing new functional groups. In a related context, the acylation of 2-hydrazinyl-5-methyl-1,3,4-thiadiazole (B1628499) with cyclopropane (B1198618) carbonyl chloride proceeds in acetic acid with sodium acetate (B1210297) to form a hydrazide, which can then undergo cyclization. nih.gov

Alkylation: N-alkylation of anilines can be achieved using various alkylating agents. However, the direct alkylation of haloanilines can be challenging due to the electron-withdrawing effect of the halogen, which reduces the nucleophilicity of the amino group. google.com Despite this, methods have been developed for the N-alkylation of 4-fluoroaniline (B128567). For example, the reaction with halo isopropyl alkanes under phase-transfer catalysis conditions can produce 4-fluoro-N-isopropylaniline. google.com Another approach involves the reaction of 4-fluoroaniline with cyclopropylcarbinols in the presence of Brookhart's acid as a catalyst, which can lead to N-alkylated cyclopropyl (B3062369) derivatives or homoallylic amines depending on the reaction temperature. researchgate.net

Diazotization: Primary aromatic amines react with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid, to form diazonium salts. organic-chemistry.org This reaction is a versatile tool in organic synthesis, as the diazonium group can be replaced by a variety of other functional groups. For example, 3-Chloro-4-fluoroaniline can be diazotized with sodium nitrite in tetrafluoroboric acid, and the resulting diazonium salt can be thermally decomposed to yield 3-chloro-4-fluorobenzene. The diazotization of 6-bromo-2,4-dichloro-3-fluoro-aniline is a key step in the synthesis of 5-bromo-1,3-dichloro-2-fluoro-benzene. google.com Continuous flow reactors have been employed for the diazotization of 2,4-difluoroaniline (B146603), followed by hydro-de-diazotization to produce 1,3-difluorobenzene (B1663923) efficiently. researchgate.net

Condensation and Imine Formation Reactions of this compound

The primary amino group of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). libretexts.org

The formation of imines is a reversible, acid-catalyzed reaction that involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. libretexts.orgoperachem.com The pH of the reaction is a critical parameter; it must be acidic enough to protonate the hydroxyl group of the intermediate to facilitate its removal as water, but not so acidic as to protonate the amine, which would render it non-nucleophilic. libretexts.org Various methods can be employed to drive the reaction towards the imine product, including the use of dehydrating agents like magnesium sulfate (B86663) or molecular sieves, or the azeotropic removal of water using a Dean-Stark apparatus. operachem.comnih.gov

For example, 4-fluoroaniline can be condensed with acetone (B3395972) to form a substituted dihydroquinoline, which can then be further transformed. google.com Similarly, the condensation of 4-fluoroaniline with pyruvic acid and an aldehyde is a key step in the Doebner synthesis of quinolines. nih.gov The reaction of 4-fluoroaniline with a trifluoromethyl diketone leads to the formation of 6-fluoroquinolines. researchgate.net

Aromatic Ring Reactivity in this compound

The reactivity of the aromatic ring in this compound is influenced by the directing and activating/deactivating effects of the amino, fluoro, and cyclopropoxy substituents.

Investigation of Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. libretexts.org The substituents on the benzene (B151609) ring determine the rate and regioselectivity of the reaction. uci.edu

Activating and Directing Effects: The amino group (-NH2) is a powerful activating group and is ortho-, para-directing due to its ability to donate electron density to the ring through resonance. lkouniv.ac.in The cyclopropoxy group is also expected to be an activating, ortho-, para-directing group. Conversely, the fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect, but it is also ortho-, para-directing because of its ability to donate a lone pair of electrons through resonance. masterorganicchemistry.com When multiple substituents are present, their combined effects determine the outcome of the substitution. In this compound, the powerful activating effect of the amino group is the dominant factor, directing incoming electrophiles primarily to the positions ortho and para to it.

Examples of EAS Reactions: Nitration of N-cyclobutylaniline, a related compound, with nitric acid yields the 2-nitro derivative, demonstrating the directing effect of the amino group. vulcanchem.com Bromination of 2-fluoroacetanilide (B3051326) occurs at the position para to the activating acetamido group. royalholloway.ac.uk

Nucleophilic Aromatic Substitution Potential on the Fluorinated Aromatic Core

While electrophilic substitution is more common for electron-rich aromatic rings, nucleophilic aromatic substitution (SNA) can occur on aryl halides, particularly when the ring is activated by electron-withdrawing groups. pressbooks.pubmasterorganicchemistry.com

Mechanism: The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pub The presence of strong electron-withdrawing groups ortho or para to the leaving group stabilizes this intermediate and accelerates the reaction. masterorganicchemistry.com

Reactivity of Aryl Fluorides: In nucleophilic aromatic substitution, fluoride (B91410) is often a better leaving group than other halogens because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more susceptible to nucleophilic attack. youtube.com Recent advances have enabled SNA reactions on unactivated aryl fluorides using electrophotocatalysis, avoiding the need for strong bases and high temperatures. nih.gov

Potential for this compound: The fluorine atom in this compound could potentially be displaced by a nucleophile, although the presence of the electron-donating amino and cyclopropoxy groups would tend to disfavor the classical SNA mechanism. However, under specific conditions, such as those employing transition metal catalysis or radical-nucleophilic pathways (SRN1), substitution might be possible. wikipedia.org For instance, palladium-catalyzed amination reactions have been used to couple amines with aryl halides. tandfonline.com

Cross-Coupling Reactions Involving Functionalization of this compound

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. uni-regensburg.dersc.org These reactions often involve an aryl halide or triflate as one of the coupling partners.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an aryl halide. For example, 2-chloroquinoxaline (B48734) N-oxides, which can be synthesized from 4-fluoroaniline, have been successfully coupled with various arylboronic acids using a palladium catalyst. researchgate.net

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. While direct examples with this compound are not readily available, the general methodology is widely applicable. rsc.org

Heck Reaction: This reaction couples an alkene with an aryl halide. Diazonium salts, which can be generated from anilines, can also participate in Heck-type reactions. organic-chemistry.org

Nickel-Catalyzed Cross-Coupling: Nickel catalysts have also emerged as effective alternatives to palladium for various cross-coupling reactions, including C-O and C-N bond formation. uni-regensburg.de Nickel catalysis can sometimes offer different reactivity and selectivity profiles.

The fluorine atom and the amino group of this compound provide handles for engaging in these powerful synthetic methods, allowing for the introduction of a wide range of substituents and the construction of more complex molecules.

Stability and Degradation Pathway Analysis of this compound Under Reaction Conditions

The stability of this compound under various reaction conditions is a critical consideration for its application in multi-step syntheses. While specific degradation pathways under a wide range of reaction conditions are not extensively documented in the literature, an analysis of its structural components—a fluoroaniline (B8554772) core with a cyclopropoxy substituent—allows for a predictive understanding of its stability and potential degradation routes.

Generally, this compound is a stable compound under standard storage conditions. However, its stability can be compromised by exposure to strong oxidizing agents, which can lead to decomposition. Hazardous decomposition products under such conditions include carbon monoxide, carbon dioxide, and nitrogen oxides.

The aniline moiety itself is susceptible to oxidation, which can proceed through various intermediates. The primary amino group can be oxidized to form nitroso, nitro, or polymeric species, particularly in the presence of strong oxidants. The rate and pathway of this oxidation are influenced by the electronic nature of the substituents on the aromatic ring.

Degradation can also occur under conditions typical for certain synthetic transformations. For instance, in diazotization reactions, which involve treatment with nitrous acid, the primary amino group is converted into a diazonium salt. While this is a synthetically useful transformation, the resulting diazonium salt can be unstable, especially at elevated temperatures, and may decompose to release nitrogen gas and generate highly reactive species that can lead to a variety of byproducts. libretexts.orgchemguide.co.ukorganic-chemistry.org For example, warming an aqueous solution of a benzenediazonium (B1195382) salt typically leads to the formation of a phenol (B47542). libretexts.orgchemguide.co.uk

The cyclopropyl group of the cyclopropoxy substituent can also be a site of reactivity under certain conditions. Although generally stable, strained rings like cyclopropane can undergo ring-opening reactions, particularly in the presence of strong acids or certain transition metal catalysts. For example, studies on N-cyclopropyl-N-alkylanilines have shown that reaction with nitrous acid can lead to the specific cleavage of the cyclopropyl group from the nitrogen atom. researchgate.net While this is a different linkage to the cyclopropyl group, it highlights its potential reactivity under acidic conditions.

The degradation of related fluoroaniline compounds has been studied in environmental contexts. For example, the aerobic degradation of 4-fluoroaniline and 2,4-difluoroaniline has been investigated, with the rate and extent of degradation being dependent on the microbial consortia present. nih.gov While not directly indicative of stability under synthetic reaction conditions, these studies demonstrate that the C-F and C-N bonds can be susceptible to cleavage under specific catalytic (in this case, enzymatic) conditions.

A summary of the potential degradation pathways for this compound under various conditions is presented in the table below.

Table 1: Potential Degradation Pathways of this compound

| Condition | Potential Degradation Pathway | Resulting Products |

|---|---|---|

| Strong Oxidation | Oxidation of the amino group and aromatic ring. | Nitroso compounds, nitro compounds, polymeric materials, CO, CO₂, NOx |

| Diazotization (e.g., with NaNO₂/HCl) | Formation of an unstable diazonium salt. | Phenols (upon warming in aqueous solution), other substitution products, N₂ gas |

| Strong Acidic Conditions | Potential protonation and subsequent reactions, possible cyclopropyl ring opening. | Various substitution or rearrangement products. |

| Certain Transition Metal Catalysis | Cleavage of the cyclopropyl ring or C-F bond activation. | Ring-opened products or de-fluorinated species. |

Stereoelectronic Effects of Fluoro and Cyclopropoxy Substituents on Reactivity

The chemical reactivity of this compound is significantly influenced by the stereoelectronic properties of its two substituents: the fluorine atom at the ortho position and the cyclopropoxy group at the para position relative to the amino group. These substituents exert both inductive and resonance effects, which modulate the electron density of the aromatic ring and the nucleophilicity of the amino group, thereby affecting the regioselectivity and rate of its reactions.

The fluorine atom is a strongly electronegative element, and as such, it exerts a powerful electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic substitution. However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring via a resonance effect (+R). For substituents at the ortho and para positions, the resonance effect can partially counteract the inductive effect. In the case of the 2-fluoro substituent, the inductive effect is generally considered to be dominant in influencing the reactivity of the aniline.

The combined influence of these two substituents on the reactivity of the aniline ring can be quantitatively assessed using Hammett substituent constants (σ). wikipedia.orgutexas.edu These constants provide a measure of the electronic effect of a substituent on the reactivity of a reaction center. The σp value for a para substituent and the σm value for a meta substituent are commonly used. While specific Hammett constants for the cyclopropoxy group are not as widely tabulated as for other alkoxy groups, the cyclopropyl group itself is known to be electron-donating. For comparison, the methoxy (B1213986) group (a common alkoxy group) has a σp value of -0.27, indicating its electron-donating nature at the para position. The cyclopropyl group has a σp value of -0.21. pitt.edu The fluorine atom has a σp value of +0.06, indicating a slight deactivating effect at the para position, and a σm value of +0.34, showing a stronger deactivating effect at the meta position.

The interplay of these effects in this compound can be summarized as follows:

Aromatic Ring Reactivity: The 4-cyclopropoxy group strongly activates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the positions ortho to it (positions 3 and 5). The 2-fluoro group deactivates the ring, but its directing effect would also be towards the para position (position 5) and its other ortho position (position 3). Therefore, electrophilic attack is strongly favored at the 3 and 5 positions.

These stereoelectronic effects are crucial in predicting the outcome of various reactions. For example, in acylation or sulfonation of the amino group, the reduced nucleophilicity due to the ortho-fluoro substituent might necessitate harsher reaction conditions compared to an unsubstituted aniline. In electrophilic aromatic substitution reactions, the strong activating and directing effect of the para-cyclopropoxy group will likely dominate, leading to substitution primarily at the 3 and 5 positions.

A table summarizing the electronic properties of the fluoro and cyclopropyl substituents is provided below.

Table 2: Electronic Properties of Fluoro and Cyclopropyl Substituents

| Substituent | Position | Inductive Effect | Resonance Effect | Hammett Constant (σp) | Overall Effect on Ring |

|---|---|---|---|---|---|

| Fluoro | 2 (ortho) | -I (Strongly withdrawing) | +R (Weakly donating) | +0.06 | Deactivating |

| Cyclopropoxy | 4 (para) | -I (Weakly withdrawing) | +R (Strongly donating) | approx. -0.2 to -0.3 (inferred from cyclopropyl and alkoxy) | Activating |

Synthetic Utility and Role As a Versatile Building Block

Application of 4-Cyclopropoxy-2-fluoroaniline in the Construction of Heterocyclic Scaffolds

Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals, agrochemicals, and materials. kit.edu The inherent reactivity of this compound makes it an excellent starting point for the synthesis of various heterocyclic systems. nih.govnih.govmdpi.comsioc-journal.cn

The synthesis of indole (B1671886) and pyrrole (B145914) frameworks, which are prevalent in numerous biologically active compounds, can be efficiently achieved using this compound. nih.gov Various synthetic strategies, such as the Fischer, Bischler, and Leimgruber-Batcho indole syntheses, can be adapted to incorporate this fluorinated aniline (B41778) derivative. bhu.ac.indiva-portal.orgscribd.com For instance, the reaction of this compound with appropriate ketones or aldehydes under acidic conditions can lead to the formation of substituted indoles. organic-chemistry.org The presence of the fluorine atom can influence the regioselectivity of the cyclization and subsequent functionalization reactions. diva-portal.org Similarly, multicomponent reactions involving this compound, dicarbonyl compounds, and other reagents can provide access to highly substituted pyrrole derivatives. uit.no

| Reaction Name | General Reactants | Key Features | Potential Application with this compound |

|---|---|---|---|

| Fischer Indole Synthesis | Arylhydrazine and an aldehyde or ketone | Acid-catalyzed cyclization of an arylhydrazone. bhu.ac.in | Formation of 5-cyclopropoxy-7-fluoroindole derivatives. |

| Bischler-Möhlau Indole Synthesis | α-Halo-ketone and an arylamine | Reaction proceeds via an α-arylamino-ketone intermediate. diva-portal.org | Synthesis of substituted indoles with potential for further functionalization. |

| Hantzsch Pyrrole Synthesis | α-Halo-ketone, β-ketoester, and an amine | A multicomponent reaction leading to substituted pyrroles. mdpi.com | Construction of highly functionalized pyrroles incorporating the 4-cyclopropoxy-2-fluorophenyl moiety. |

| Paal-Knorr Pyrrole Synthesis | 1,4-Dicarbonyl compound and a primary amine | A direct condensation and cyclization to form the pyrrole ring. | Synthesis of N-(4-cyclopropoxy-2-fluorophenyl)pyrroles. |

Quinoline (B57606) and isoquinoline (B145761) motifs are present in a wide range of pharmaceuticals and natural products. innovareacademics.in Several classical methods for quinoline synthesis, such as the Combes, Doebner-von Miller, and Friedländer syntheses, utilize anilines as key starting materials and can be adapted for this compound. pharmaguideline.commdpi.com For example, the Combes synthesis involves the acid-catalyzed reaction of an aniline with a 1,3-dicarbonyl compound. innovareacademics.in The use of this compound in this reaction would lead to the formation of quinolines with a cyclopropoxy and a fluoro substituent on the benzo ring. Similarly, isoquinoline derivatives can be accessed through reactions like the Pomeranz-Fritsch and Bischler-Napieralski reactions, which can be modified to incorporate this versatile aniline. innovareacademics.ingoogle.com

| Reaction Name | General Reactants | Product Type | Potential Product from this compound |

|---|---|---|---|

| Combes Quinoline Synthesis | Aniline and a 1,3-dicarbonyl compound | Quinoline innovareacademics.in | 7-Cyclopropoxy-5-fluoro-2,4-disubstituted quinoline |

| Doebner-von Miller Reaction | Aniline, an α,β-unsaturated carbonyl compound | Quinoline pharmaguideline.com | Substituted 7-cyclopropoxy-5-fluoroquinolines |

| Friedländer Synthesis | 2-Aminoaryl aldehyde or ketone and a compound with an α-methylene group | Quinoline pharmaguideline.com | Synthesis of specifically substituted quinolines |

| Pomeranz-Fritsch Reaction | Aromatic aldehyde or ketone and an aminoacetal | Isoquinoline innovareacademics.in | Substituted isoquinolines (requires multi-step sequence starting from the aniline) |

The utility of this compound extends beyond the synthesis of indoles, quinolines, and their isomers. It serves as a precursor for a variety of other nitrogen-containing heterocycles. For instance, it can be used in the synthesis of benzodiazepines, quinoxalines, and other fused heterocyclic systems through condensation reactions with appropriate diketones or other bifunctional reagents. kit.edu The presence of the fluorine atom often enhances the reactivity of the aniline in nucleophilic aromatic substitution reactions, providing a route to further functionalized heterocyclic structures.

Role of this compound in the Synthesis of Complex Organic Architectures

The term "complex organic architectures" refers to molecules with a high degree of structural intricacy, often possessing multiple stereocenters and functional groups. This compound serves as a valuable starting material in the multi-step synthesis of such complex molecules. aablocks.com Its utility lies in its ability to introduce a specific substitution pattern on an aromatic ring, which can then be elaborated through a series of chemical transformations. The cyclopropoxy group can act as a lipophilic element, while the fluorine atom can modulate the electronic properties and metabolic stability of the final molecule.

In the context of total synthesis, a fragment derived from this compound can be coupled with other complex molecular fragments to assemble the final target structure. The reactivity of the amino group allows for the formation of amide, sulfonamide, or other linkages, while the aromatic ring can participate in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.

Precursor in the Development of Advanced Chemical Probes and Ligands

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or nucleic acid, thereby enabling the study of its function. nih.govethz.chucl.ac.uk Ligands, in a broader sense, are molecules that bind to a central metal atom to form a coordination complex. The unique electronic and steric properties of this compound make it an attractive scaffold for the design and synthesis of novel chemical probes and ligands.

The fluorine atom can engage in specific interactions, such as hydrogen bonding or halogen bonding, with biological targets, potentially leading to increased binding affinity and selectivity. researchgate.net The cyclopropoxy group can occupy hydrophobic pockets in a protein's binding site. By modifying the aniline core and introducing additional functional groups, chemists can fine-tune the properties of the resulting molecules to optimize their interaction with the desired target. For example, derivatives of this compound have been incorporated into inhibitors of transforming growth factor-beta (TGF-β) type I receptor kinase (ALK5), a target of interest in cancer immunotherapy and fibrosis treatment. acs.org

Integration of this compound into Polymeric Materials Precursor Synthesis (If Applicable)

While the primary applications of this compound are in the synthesis of small molecules for pharmaceuticals and agrochemicals, its structure suggests potential for use in the preparation of specialized polymeric materials. Anilines are known precursors to polyanilines, a class of conducting polymers. The incorporation of the cyclopropoxy and fluoro substituents could lead to polymers with modified solubility, thermal stability, and electronic properties. For instance, fluorinated polymers often exhibit enhanced thermal and chemical resistance. researchgate.net The aniline functionality could be used to create monomers that can be polymerized through various techniques, such as oxidative polymerization or by converting the aniline into a di-functional monomer for step-growth polymerization. google.com

This compound is a testament to the power of strategic molecular design in organic synthesis. Its unique combination of a cyclopropoxy group and a fluorine atom on an aniline framework provides a versatile platform for the construction of a diverse range of valuable molecules. From its role in the synthesis of key heterocyclic scaffolds like indoles and quinolines to its application in building complex organic architectures and advanced chemical probes, this compound continues to be a valuable tool for synthetic chemists. Further exploration of its reactivity and applications is likely to uncover new and innovative uses in various fields of chemical science.

Theoretical and Computational Studies on 4 Cyclopropoxy 2 Fluoroaniline

Quantum Chemical Investigations of Electronic Structure and Reactivity Descriptors

Quantum chemical investigations provide profound insights into the electronic structure and reactivity of 4-Cyclopropoxy-2-fluoroaniline. These computational methods allow for the detailed analysis of molecular orbitals and charge distribution, which are fundamental to understanding the molecule's chemical behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and characteristics of these orbitals are critical in predicting how a molecule will interact with other chemical species. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. For this compound, the presence of both an electron-donating cyclopropoxy group and an electron-withdrawing fluorine atom on the aniline (B41778) ring influences the energies of these frontier orbitals. rsc.org The interplay of these substituents modulates the HOMO-LUMO gap, thereby tuning the molecule's reactivity.

Computational studies, often employing Density Functional Theory (DFT), can precisely calculate the energies of the HOMO and LUMO. researchgate.net These calculations would reveal the specific energy values and the spatial distribution of these orbitals across the this compound molecule. The analysis would likely show a significant localization of the HOMO on the electron-rich aniline ring, particularly influenced by the amino and cyclopropoxy groups, while the LUMO would be distributed over the aromatic system, influenced by the electron-withdrawing fluorine atom.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value (eV) | Description |

| EHOMO | -5.50 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.50 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.00 | Indicator of chemical reactivity and stability |

Note: The values presented in this table are hypothetical and for illustrative purposes. Actual values would be determined through specific quantum chemical calculations.

The electrostatic potential (ESP) surface is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. libretexts.orgreed.edu It maps the electrostatic potential onto the molecule's electron density surface, providing a clear picture of electron-rich and electron-poor regions. libretexts.orgresearchgate.net In these maps, regions of negative potential (typically colored red) indicate an excess of electrons and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net

For this compound, an ESP analysis would highlight the electronegative fluorine and nitrogen atoms as areas of negative potential. researchgate.net Conversely, the hydrogen atoms of the amino group and the aromatic ring would likely exhibit positive potential. The charge distribution is a result of the combined electronic effects of the cyclopropoxy, fluoro, and amino substituents on the benzene (B151609) ring.

Mulliken population analysis or other charge partitioning schemes can be used to assign partial charges to each atom in the molecule, offering a quantitative measure of the charge distribution. researchgate.net This analysis would further detail the electronic landscape of this compound, complementing the qualitative picture provided by the ESP map.

Table 2: Hypothetical Atomic Charges for Key Atoms in this compound

| Atom | Partial Charge (a.u.) | Description |

| N (amino) | -0.85 | High negative charge due to lone pair and electronegativity |

| F (fluoro) | -0.40 | Negative charge due to high electronegativity |

| C (attached to N) | +0.25 | Positive charge induced by the attached electronegative nitrogen |

| C (attached to F) | +0.35 | Positive charge induced by the attached electronegative fluorine |

Note: The values in this table are hypothetical and for illustrative purposes. Actual values would be derived from quantum chemical calculations.

Conformational Analysis and Potential Energy Surfaces of this compound

The PES reveals the molecule's stable conformations (local minima) and the energy barriers (transition states) that separate them. researchgate.net For this compound, the orientation of the cyclopropyl (B3062369) ring relative to the phenyl ring is a key conformational feature. Different orientations will have different energies due to steric interactions and electronic effects.

Quantum chemical calculations, such as those using DFT, can be employed to identify the most stable conformers and the energy differences between them. rsc.orgacs.org This information is vital as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation. The analysis could reveal, for instance, whether the cyclopropyl group prefers a planar or a perpendicular orientation with respect to the aniline ring.

Computational Elucidation of Reaction Mechanisms Involving this compound

Computational chemistry offers powerful tools to elucidate the detailed mechanisms of chemical reactions. rsc.orgnih.gov By mapping the reaction pathway from reactants to products, including the identification of transition states and intermediates, a deeper understanding of the reaction's feasibility and kinetics can be achieved. oregonstate.edursc.org For reactions involving this compound, computational studies can predict the most likely reaction pathways and the associated energy barriers. pitt.edu

For example, in a substitution reaction on the aniline ring, computational methods can model the approach of a reagent, the formation of an intermediate complex, the transition state for bond formation/breaking, and the final product. The calculated activation energies for different potential pathways can help determine which reaction is more likely to occur. This is particularly useful for understanding regioselectivity in reactions where multiple sites on the molecule could react. oregonstate.edu

Structure-Activity Relationship (SAR) Studies via Molecular Modeling (Non-Clinical Focus)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its activity. oncodesign-services.com In a non-clinical context, this could refer to its reactivity, selectivity in a catalytic process, or its interaction with a specific material. Molecular modeling is a key tool in SAR, allowing for the systematic modification of the this compound structure and the computational prediction of the resulting changes in properties. researchgate.net

By creating a series of virtual analogs of this compound with different substituents or modified functional groups, researchers can build a model that correlates structural features with a particular activity. mdpi.comresearchgate.net For instance, the effect of changing the substituent at the para-position from a cyclopropoxy group to other alkoxy groups could be investigated to understand how this modification impacts the molecule's electronic properties and reactivity. These computational SAR studies can guide the design of new molecules with desired characteristics. oncodesign-services.com

Spectroscopic Parameter Prediction for Advanced Structural Characterization

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the structural characterization of molecules like this compound. acs.org Theoretical calculations can provide predicted spectra that can be compared with experimental data to confirm the molecule's structure.

For instance, DFT calculations can predict the vibrational frequencies corresponding to the infrared (IR) and Raman spectra. acs.org The calculated wavenumbers, after appropriate scaling, can be matched with the peaks in the experimental spectra to assign them to specific vibrational modes of the molecule. Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR data. acs.org This synergy between computational prediction and experimental measurement provides a powerful approach for the unambiguous structural elucidation of complex organic molecules.

Advanced Analytical Methodologies in the Research of 4 Cyclopropoxy 2 Fluoroaniline

High-Resolution Spectroscopic Techniques for Structural Elucidation of Complex Derivatives (e.g., 2D NMR, HRMS)

High-resolution spectroscopic methods are fundamental in confirming the intricate structures of 4-Cyclopropoxy-2-fluoroaniline derivatives. Two-dimensional Nuclear Magnetic Resonance (2D NMR) and High-Resolution Mass Spectrometry (HRMS) are particularly powerful in this regard.

2D NMR Spectroscopy provides detailed information about the connectivity of atoms within a molecule. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish correlations between protons and carbons, which is crucial for the unambiguous assignment of all atoms in the molecular structure. acs.org For instance, in derivatives of this compound, 2D NMR can definitively confirm the position of the cyclopropoxy and fluoro substituents on the aniline (B41778) ring and elucidate the structure of more complex derivatives formed through subsequent reactions.

High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, enabling the determination of elemental compositions. This is essential for confirming the identity of a synthesized compound and for identifying any byproducts. For example, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, ensuring the correct product has been formed. mdpi.com

Table 1: Key High-Resolution Spectroscopic Data for a Hypothetical Derivative

| Technique | Parameter | Observed Value | Interpretation |

| ¹H NMR | Chemical Shift (δ) | 6.8-7.2 ppm | Aromatic protons |

| 3.5-3.8 ppm | Cyclopropoxy group protons | ||

| 0.6-0.9 ppm | Cyclopropyl (B3062369) ring protons | ||

| ¹³C NMR | Chemical Shift (δ) | 140-160 ppm | Aromatic carbons (C-F, C-O) |

| 115-125 ppm | Aromatic carbons | ||

| 50-60 ppm | Cyclopropoxy group carbon | ||

| 5-15 ppm | Cyclopropyl ring carbons | ||

| HRMS | m/z | [M+H]⁺ | Confirms molecular weight and elemental composition |

X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions

Furthermore, X-ray crystallography elucidates intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. geo-leo.de Understanding these interactions is crucial as they can influence the physical properties of the compound, including melting point and solubility. In the crystal structure of related compounds, molecules have been observed to form dimers or chains through intermolecular hydrogen bonds. mdpi.comresearchgate.net

Table 2: Crystallographic Data for a Representative Fluoroaniline (B8554772) Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| β (°) | 98.45 |

| Volume (ų) | 1020.1 |

| Z | 4 |

Chromatographic-Mass Spectrometric Techniques for Reaction Monitoring and Product Purity Assessment in Academic Synthesis

In the academic synthesis of this compound and its derivatives, chromatographic techniques coupled with mass spectrometry are indispensable for monitoring the progress of reactions and assessing the purity of the final products.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating mixtures of compounds. royalholloway.ac.uknih.gov By monitoring the disappearance of starting materials and the appearance of the desired product over time, researchers can optimize reaction conditions such as temperature, reaction time, and catalyst loading. HPLC is also used to determine the purity of the final product by quantifying the presence of any unreacted starting materials or byproducts.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.govnih.gov This technique allows for the identification of each component separated by the HPLC column, providing both retention time and mass-to-charge ratio data. LC-MS is particularly useful for identifying unknown impurities in a sample. nih.gov

Table 3: LC-MS Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 254 nm and Mass Spectrometry (ESI+) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can be used to monitor the progress of a reaction. ksu.edu.sauni-siegen.de

Infrared (IR) Spectroscopy is based on the absorption of infrared radiation by molecular vibrations. ksu.edu.sa Different functional groups absorb at characteristic frequencies, making IR spectroscopy a useful tool for identifying the presence of specific bonds in a molecule. americanpharmaceuticalreview.com For this compound, the IR spectrum would show characteristic bands for the N-H stretches of the amine group, C-O stretching of the ether, and C-F stretching of the fluoro group. tsijournals.comacs.org Changes in the IR spectrum during a reaction, such as the appearance or disappearance of specific bands, can indicate the formation of the desired product.

Raman Spectroscopy is a complementary technique to IR spectroscopy. ksu.edu.sa It is based on the inelastic scattering of monochromatic light. Raman spectroscopy is particularly sensitive to non-polar bonds and can provide information about the molecular backbone and substituent groups. tsijournals.comresearchgate.net

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (amine) | Stretching | 3300-3500 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (cyclopropyl) | Stretching | 2900-3000 |

| C-O (ether) | Stretching | 1200-1300 |

| C-F (aryl fluoride) | Stretching | 1100-1200 |

Advanced Spectroscopic Methods for Investigating Solvent Effects and Molecular Interactions

The study of solvent effects and molecular interactions is crucial for understanding the behavior of this compound in different environments. Advanced spectroscopic methods can provide insights into how the solvent influences the molecule's properties and how it interacts with other molecules.

Investigating the UV-Vis absorption spectrum of this compound in solvents of varying polarity can reveal information about solvatochromism, which is the change in the color of a chemical substance depending on the polarity of the solvent. This can provide insights into the electronic structure of the molecule and how it is affected by its surroundings. Furthermore, techniques like Nuclear Overhauser Effect (NOE) NMR spectroscopy can be used to study intermolecular interactions in solution, providing information about the proximity of different parts of the molecule to solvent molecules or other solute molecules.

Future Research Directions and Emerging Opportunities

Exploration of Novel Catalytic Transformations Involving 4-Cyclopropoxy-2-fluoroaniline

The functional groups of this compound offer multiple sites for catalytic transformations, paving the way for the synthesis of a diverse range of derivatives. The aniline (B41778) moiety is a particularly versatile handle for various C-N and C-C bond-forming reactions. Future research could focus on:

Palladium- and Copper-Catalyzed Cross-Coupling Reactions: The amino group can be a directing group for ortho-C-H activation or can be transformed into other functional groups to participate in classic cross-coupling reactions. For instance, diazotization of the aniline followed by a Sandmeyer-type reaction could introduce a variety of substituents.

Photoredox Catalysis: Visible-light-mediated catalysis could enable novel transformations that are difficult to achieve with traditional thermal methods. conicet.gov.ar For example, perfluoroalkylation of the aniline ring could be explored to introduce fluorinated motifs, which are of high interest in medicinal chemistry. conicet.gov.ar

Enantioselective Catalysis: The development of chiral catalysts could allow for enantioselective transformations, which is crucial for the synthesis of biologically active molecules.

Below is a table outlining potential catalytic transformations for this compound:

| Reaction Type | Potential Reagents and Catalysts | Potential Products |

| Buchwald-Hartwig Amination | Aryl halides, Pd catalyst, ligand | N-aryl derivatives |

| Suzuki Coupling | Arylboronic acids, Pd catalyst, base | Biphenyl derivatives |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | Arylalkyne derivatives |

| C-H Activation/Functionalization | Transition metal catalysts (e.g., Rh, Ru) | Functionalized aniline derivatives |

Development of Sustainable and Scalable Synthetic Pathways for this compound

The development of efficient, sustainable, and scalable synthetic routes to this compound is a prerequisite for its widespread investigation and potential application. Future research in this area will likely focus on moving away from harsh reaction conditions and expensive reagents. Key areas of exploration include:

Catalytic C-O Bond Formation: The synthesis of the cyclopropoxy ether linkage is a key step. Research into copper- or palladium-catalyzed O-cyclopropylation of 4-amino-3-fluorophenol with cyclopropylboronic acid or related reagents could offer a mild and efficient route. beilstein-journals.orgresearchgate.net

Green Chemistry Approaches: The use of more environmentally benign solvents, lower energy inputs (e.g., microwave or flow chemistry), and catalysts with high turnover numbers will be crucial for developing a sustainable synthesis.

Process Intensification: The development of a continuous manufacturing process would offer significant advantages in terms of safety, scalability, and product consistency.

A comparison of potential synthetic strategies is presented in the table below:

| Synthetic Strategy | Key Transformation | Potential Advantages | Potential Challenges |

| Williamson Ether Synthesis | O-alkylation of 4-amino-3-fluorophenol | Simple, well-established | May require harsh conditions, potential for N-alkylation |

| Buchwald-Hartwig C-O Coupling | Pd-catalyzed coupling of 2-fluoro-4-hydroxyaniline | Mild conditions, good functional group tolerance | Catalyst cost, ligand sensitivity |

| Ullmann Condensation | Cu-catalyzed coupling of 2-fluoro-4-hydroxyaniline | Lower cost catalyst | Often requires higher temperatures |

Innovative Applications of this compound in Materials Science and Functional Molecule Design

The unique structural features of this compound suggest its potential utility in materials science and as a building block for functional molecules. The fluorine and cyclopropyl (B3062369) groups can significantly influence properties such as lipophilicity, metabolic stability, and conformational rigidity, which are highly desirable in drug discovery.

Medicinal Chemistry: The 2-fluoroaniline (B146934) scaffold is present in a number of bioactive molecules. The addition of a cyclopropoxy group could be used to fine-tune the pharmacological properties of new drug candidates. It could serve as a key intermediate for kinase inhibitors or other targeted therapies.

Organic Electronics: The electronic properties of the molecule, influenced by the interplay of the different substituents, could be exploited in the design of new organic semiconductors, light-emitting diodes (OLEDs), or photovoltaic materials.

Liquid Crystals: The rigid and anisotropic nature of the molecule could make it a suitable component for liquid crystalline materials.

Advanced Theoretical Modeling to Predict and Optimize Reactivity and Selectivity

Computational chemistry will be an invaluable tool in guiding the experimental exploration of this compound. Advanced theoretical modeling can provide insights into its structure, reactivity, and properties before embarking on extensive laboratory work.

Density Functional Theory (DFT) Calculations: DFT can be used to predict the molecule's geometry, electronic structure (HOMO-LUMO gap), and reactivity. chemrxiv.orgchemrxiv.org This can help in identifying the most reactive sites for electrophilic or nucleophilic attack and in predicting the outcomes of various reactions. chemrxiv.orgchemrxiv.org

Reaction Mechanism Studies: Computational modeling can elucidate the mechanisms of potential catalytic transformations, helping to optimize reaction conditions and improve yields and selectivities.

Prediction of Physicochemical Properties: Properties such as dipole moment, polarizability, and absorption spectra can be calculated, providing a theoretical basis for its potential applications in materials science. researchgate.net

The table below summarizes key parameters that can be investigated through theoretical modeling:

| Parameter | Computational Method | Significance |

| Molecular Geometry | DFT Optimization | Understanding steric effects and conformational preferences |

| Frontier Molecular Orbitals (HOMO/LUMO) | DFT | Predicting reactivity and electronic properties chemrxiv.orgchemrxiv.org |

| Molecular Electrostatic Potential (MEP) | DFT | Identifying sites for electrophilic and nucleophilic attack chemrxiv.org |

| Reaction Energy Profiles | Transition State Theory, DFT | Understanding reaction mechanisms and predicting kinetics |

Integration into Flow Chemistry and Automation for Enhanced Synthetic Efficiency

The adoption of modern synthesis technologies like flow chemistry and automation can significantly accelerate the investigation of this compound and its derivatives.

Flow Chemistry: Continuous flow processes can offer enhanced safety, better heat and mass transfer, and improved reproducibility, particularly for reactions involving hazardous intermediates or precise temperature control. chemrxiv.orgscispace.combeilstein-journals.orgnoelresearchgroup.comnih.gov The proposed synthetic routes to this compound could be adapted to a flow setup, enabling safer and more efficient production.

High-Throughput Experimentation: Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions (catalysts, ligands, solvents, temperatures) to find the optimal parameters for a given transformation. wikipedia.orgoxfordglobal.com

Automated Purification: The integration of in-line purification techniques can streamline the entire synthesis and isolation process, leading to higher throughput and reduced manual labor.

The benefits of integrating these technologies are summarized below:

| Technology | Application | Advantages |

| Flow Chemistry | Synthesis of this compound and its derivatives | Improved safety, scalability, and process control chemrxiv.orgscispace.combeilstein-journals.orgnoelresearchgroup.comnih.gov |

| Automated Synthesis | Reaction optimization and library synthesis | High-throughput screening, rapid identification of lead compounds wikipedia.orgoxfordglobal.com |

| In-line Analytics (e.g., IR, NMR) | Real-time reaction monitoring | Precise control over reaction progress, improved yields |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。